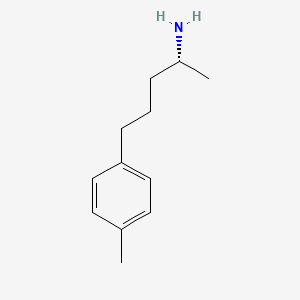

(2R)-5-(4-Methylphenyl)pentan-2-amine

Description

(2R)-5-(4-Methylphenyl)pentan-2-amine is a chiral secondary amine featuring a pentyl backbone substituted with a 4-methylphenyl group at the terminal carbon and an amine group at the second carbon (R-configuration).

Properties

IUPAC Name |

(2R)-5-(4-methylphenyl)pentan-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N/c1-10-6-8-12(9-7-10)5-3-4-11(2)13/h6-9,11H,3-5,13H2,1-2H3/t11-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGOWMQBTGYJORO-LLVKDONJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CCCC(C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)CCC[C@@H](C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-5-(4-Methylphenyl)pentan-2-amine typically involves the following steps:

Starting Material: The synthesis begins with the preparation of the appropriate starting material, such as 4-methylbenzaldehyde.

Grignard Reaction: The 4-methylbenzaldehyde undergoes a Grignard reaction with a suitable Grignard reagent, such as methylmagnesium bromide, to form the corresponding alcohol.

Reduction: The alcohol is then reduced to the corresponding alkane using a reducing agent like lithium aluminum hydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. Catalysts and optimized reaction conditions, such as temperature and pressure, are employed to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

(2R)-5-(4-Methylphenyl)pentan-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: Ketones or aldehydes.

Reduction: Different amine derivatives.

Substitution: Substituted amines with various functional groups.

Scientific Research Applications

(2R)-5-(4-Methylphenyl)pentan-2-amine has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biological systems.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of (2R)-5-(4-Methylphenyl)pentan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Table 1: Key Structural Features of Comparable Compounds

Key Observations:

- Amine Position : The placement of the amine group (C1 vs. C2) significantly alters reactivity. For example, 2-Chloro-N-methylpentan-1-amine derivatives (e.g., Compound 20) favor nucleophilic substitution at C1, whereas this compound may undergo stereoselective reactions at C2 .

- Aromatic vs. Heteroaromatic Substituents : Compounds with furan rings (e.g., CID 60743879) exhibit reduced lipophilicity compared to 4-methylphenyl-substituted analogs due to the oxygen atom in the furan ring .

- Stereochemistry: The R-configuration in the target compound contrasts with norbornyl-substituted analogs (e.g., Compound 20), which have defined stereochemistry in their bicyclic systems .

Key Observations:

- Challenges in Chiral Synthesis: The R-configuration in the target compound may require enantioselective techniques, whereas norbornyl derivatives (e.g., Compound 20) leverage natural product-inspired stereochemistry .

Physicochemical and Functional Properties

Table 3: Comparative Properties

| Property | This compound | N-[5-(Diethylamino)pentan-2-yl]pyrimidin-2-amine | 4-Methyl-N-[(5-methylfuran-2-yl)methyl]pentan-1-amine |

|---|---|---|---|

| Molecular Weight | ~205 g/mol | ~290 g/mol | ~195 g/mol |

| LogP (Estimated) | ~3.5 (high lipophilicity) | ~2.8 (moderate) | ~2.1 (lower due to furan) |

| Solubility | Low in water, soluble in organic solvents | Moderate in polar aprotic solvents | Higher aqueous solubility |

| Bioactivity | Unknown (structural analogs suggest CNS potential) | Anticancer/antiviral (pyrimidine-based) | Unreported, likely limited |

Key Observations:

- Lipophilicity : The 4-methylphenyl group in the target compound enhances membrane permeability compared to furan-containing analogs .

- Functional Potential: Pyrimidin-2-amine derivatives (e.g., 9a–9d) show promise in medicinal chemistry due to their heterocyclic cores, whereas the target compound’s applications remain speculative .

Biological Activity

(2R)-5-(4-Methylphenyl)pentan-2-amine, also known as a chiral amine compound, has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound has a chiral center, which contributes to its unique biological properties. Its structure can be represented as follows:

- Chemical Formula : C₁₁H₁₅N

- Molecular Weight : 175.25 g/mol

- Chirality : The (2R) configuration indicates the specific spatial arrangement of atoms around the chiral center.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

- Enzymes : The compound may act as an inhibitor or modulator of enzymatic activity, affecting metabolic pathways.

- Receptors : It potentially binds to neurotransmitter receptors, influencing signal transduction and cellular responses.

The exact pathways involved are still under investigation, but preliminary studies suggest that the compound may exhibit both agonistic and antagonistic properties depending on the target.

1. Pharmacological Potential

Research indicates that this compound may have applications in:

- Antidepressant Activity : Studies suggest potential efficacy in modulating neurotransmitter levels, particularly serotonin and norepinephrine.

- Analgesic Effects : The compound's structural similarity to known analgesics hints at possible pain relief properties.

2. Toxicological Profile

Understanding the safety profile is crucial for any therapeutic application. Initial toxicity assessments indicate:

- Low Acute Toxicity : Animal studies have shown minimal adverse effects at therapeutic doses.

- Metabolic Stability : The compound undergoes metabolism primarily in the liver, with a favorable pharmacokinetic profile.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound. Below are summarized findings from key research articles:

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| (2R)-3-(4-Methylphenyl)pentan-2-amine | Different chiral center | Exhibited distinct receptor interactions; lower potency in analgesic assays compared to this compound. |

| 2-(Methylamino)pentane | Simpler structure | Limited biological activity; primarily used in synthetic chemistry rather than pharmacology. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.